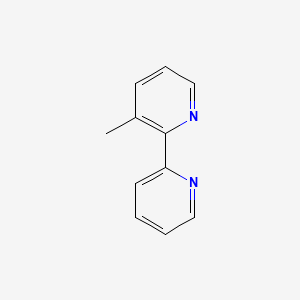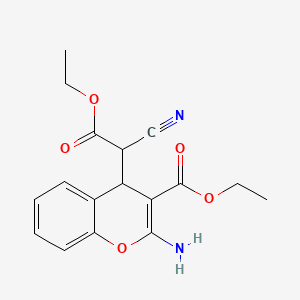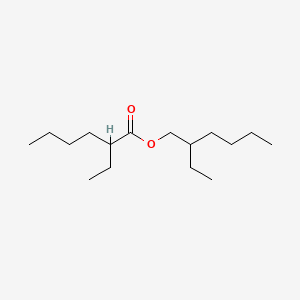
2-Ethylhexyl 2-ethylhexanoate
Vue d'ensemble
Description
2-Ethylhexyl 2-ethylhexanoate is an organic compound that is widely used in various industries . It is a colorless viscous oil and is supplied as a racemic mixture . It is an ester of cetyl alcohol and 2-ethylhexanoic acid . It is present in cosmetic products as a skin conditioning agent and emollient .
Synthesis Analysis
2-Ethylhexyl 2-ethylhexanoate is produced industrially from propylene, which is hydroformylated to give butyraldehyde . Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal . Oxidation of this aldehyde gives the carboxylic acid . A direct esterification reaction for the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol in n-hexane as solvent has been carried out .Molecular Structure Analysis
The molecular formula of 2-Ethylhexyl 2-ethylhexanoate is C16H32O2 . It has an average mass of 256.424 Da and a monoisotopic mass of 256.240234 Da .Chemical Reactions Analysis
2-Ethylhexyl 2-ethylhexanoate forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis . They function as catalysts in polymerizations as well as for oxidation reactions as "oil drying agents" .Physical And Chemical Properties Analysis
2-Ethylhexyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 288.3±8.0 °C at 760 mmHg . The compound has a flash point of 137.1±5.4 °C . It is insoluble in water but soluble in ethyl ether .Applications De Recherche Scientifique
Esterification Reactions
2-Ethylhexyl 2-ethylhexanoate has been used in esterification reactions. In a study, a direct esterification reaction for the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol in n-hexane as solvent was carried out . The esterification reaction proceeds with a Ping-Pong Bi-Bi mechanism .
Cosmetic and Pharmaceutical Preparations
2-Ethylhexyl 2-ethylhexanoate has been used in cosmetic or pharmaceutical preparations for improving the spreading behavior of the oil, particularly on the human skin .
Catalyst in Polymerizations
2-Ethylhexanoic acid, a compound related to 2-Ethylhexyl 2-ethylhexanoate, forms compounds with metal cations that function as catalysts in polymerizations .
Oxidation Reactions
The ethylhexanoate complexes, derived from 2-Ethylhexanoic acid, are used for oxidation reactions as "oil drying agents" .
Food Industry
2-Ethylhexyl derivatives, including 2-Ethylhexyl 2-ethylhexanoate, have been evaluated for their use in the food industry as flavoring agents .
Detergent Industry
Esters, including 2-Ethylhexyl 2-ethylhexanoate, have many applications in the detergent industry .
Safety and Hazards
2-Ethylhexyl 2-ethylhexanoate is suspected of damaging the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
2-Ethylhexyl 2-ethylhexanoate is primarily used in the cosmetics industry as a skin conditioning agent and emollient . It is an ester of 2-ethylhexanol and 2-ethylhexanoic acid . The primary targets of 2-Ethylhexyl 2-ethylhexanoate are the skin cells where it provides a protective layer, helps retain moisture, and softens the skin.
Mode of Action
The mode of action of 2-Ethylhexyl 2-ethylhexanoate involves its interaction with the skin cells. As an emollient, it forms a layer on the skin’s surface, creating a barrier that helps prevent moisture loss, leading to softer and smoother skin . As a skin conditioning agent, it enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness .
Biochemical Pathways
It is known that esters like 2-ethylhexyl 2-ethylhexanoate can undergo chemical or enzymatic hydrolysis to their corresponding alcohols and acids . In this case, 2-Ethylhexyl 2-ethylhexanoate would be hydrolyzed to 2-ethylhexanol and 2-ethylhexanoic acid .
Pharmacokinetics
It is known that esters like 2-ethylhexyl 2-ethylhexanoate can be hydrolyzed in the body to their corresponding alcohols and acids . The resulting compounds, 2-ethylhexanol and 2-ethylhexanoic acid, would then be further metabolized and eventually excreted.
Result of Action
The primary result of the action of 2-Ethylhexyl 2-ethylhexanoate is improved skin condition. By forming a protective layer on the skin, it helps prevent moisture loss, leading to softer and smoother skin . It also enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness .
Propriétés
IUPAC Name |
2-ethylhexyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGJMIVSYHBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052478 | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl 2-ethylhexanoate | |
CAS RN |
7425-14-1 | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl-2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430RJA6715 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-ethylhexyl 2-ethylhexanoate?
A1: 2-Ethylhexyl 2-ethylhexanoate is primarily used as an additive in the production of polyvinyl chloride (PVC) resins []. Its presence enhances the viscosity stability, tensile strength, and hardness of the final PVC composition [].
Q2: How is 2-ethylhexyl 2-ethylhexanoate typically synthesized?
A2: The esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol is a common method for synthesizing 2-ethylhexyl 2-ethylhexanoate []. This reaction can be catalyzed by various methods, including using strong solid-acid catalysts like Amberlyst® 15, Lewis acid catalysts like zirconium oxide, or enzymatic catalysts like Novozym 435 [].
Q3: Are there any alternative reaction media for the synthesis of 2-ethylhexyl 2-ethylhexanoate?
A3: Research has explored supercritical carbon dioxide (SC-CO2) as a reaction medium for the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol []. This method, compared to using n-hexane as a solvent, has shown improved conversion rates, though the selectivity of the reaction may be affected [].
Q4: What are the challenges associated with enzymatic synthesis of 2-ethylhexyl 2-ethylhexanoate?
A4: While enzymatic catalysts offer a potentially greener approach, challenges remain in their application for 2-ethylhexyl 2-ethylhexanoate synthesis. For instance, the enzymatic catalyst Novozym 435 showed limited conversion efficiency (3%) due to inactivation by the acidic reaction environment [].
Q5: How can 2-ethylhexyl 2-ethylhexanoate be purified from industrial byproducts?
A5: A multi-stage distillation process is effective in purifying 2-ethylhexyl 2-ethylhexanoate from byproducts generated in 2-ethylhexanol production plants []. This process involves two distillation columns: the first recovers 2-ethylhexanol, while the second recovers 2-ethylhexyl 2-ethylhexanoate under reduced pressure (10-100 torr) and elevated temperature (150-200°C) [].
Q6: Beyond PVC production, what other applications utilize 2-ethylhexyl 2-ethylhexanoate?
A6: 2-Ethylhexyl 2-ethylhexanoate is also incorporated into cosmetic formulations, particularly in sunscreen products and skin care preparations [, ]. It contributes to the formulation's sensory properties and can act as a solvent or emollient [, ].
Q7: What other compounds are often found alongside 2-ethylhexyl 2-ethylhexanoate in cosmetic formulations?
A7: In cosmetic products, 2-ethylhexyl 2-ethylhexanoate is often combined with other ingredients like isononyl isononanoate, isododecane, isohexadecane, and various fatty acid esters [, ]. These ingredients work together to achieve the desired texture, spreadability, and stability of the cosmetic product.
Q8: Can 2-ethylhexyl 2-ethylhexanoate be found in natural sources?
A8: Interestingly, 2-ethylhexyl 2-ethylhexanoate has been identified as a volatile aroma compound present in certain Morchella mushroom species []. This finding highlights the diverse presence of this compound in both natural and synthetic contexts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

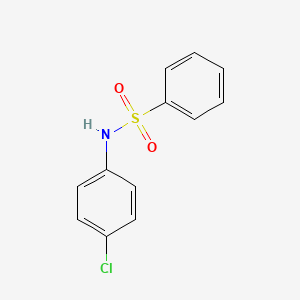

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)



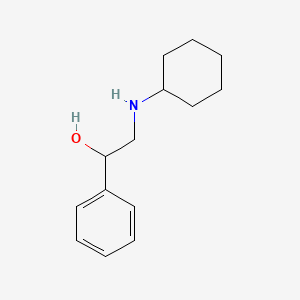

![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)


